(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)(methyl)carbamate

Dopamine D4 receptor Chiral SAR GPCR ligands

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)(methyl)carbamate (CAS 169750-00-9) is a chiral, Boc-protected pyrrolidine derivative utilized as a synthetic intermediate in medicinal chemistry. It features a pyrrolidine ring with a benzyl group at the N-1 position and a Boc-methylamino group at the C-3 position in the (S)-configuration.

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
Cat. No. B12883841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)(methyl)carbamate
Molecular FormulaC17H26N2O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18(4)15-10-11-19(13-15)12-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3
InChIKeyCAAZPJWHENFKCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)(methyl)carbamate: Chiral Building Block Procurement & Differentiation Guide


(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)(methyl)carbamate (CAS 169750-00-9) is a chiral, Boc-protected pyrrolidine derivative utilized as a synthetic intermediate in medicinal chemistry [1]. It features a pyrrolidine ring with a benzyl group at the N-1 position and a Boc-methylamino group at the C-3 position in the (S)-configuration. This compound belongs to a class of 3-aminomethylpyrrolidine building blocks that are widely employed in the synthesis of drug candidates targeting GPCRs, kinases, and other therapeutic targets [2].

Why Generic Substitution of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)(methyl)carbamate is Not Advisable


Chiral pyrrolidine building blocks are not interchangeable due to the profound impact of stereochemistry on the biological activity and synthetic trajectory of downstream drug candidates. The (S)-enantiomer of this scaffold has been specifically employed in the structure-activity relationship (SAR) studies of dopamine D4 and 5-HT2A receptor ligands, where the (3S) configuration is essential for high-affinity binding [1]. Substitution with the (R)-enantiomer, the racemate, or analogs lacking the N-methyl or benzyl protecting groups can lead to loss of potency, altered selectivity, or synthetic incompatibility in multi-step sequences designed around the specific orthogonal protecting group strategy [2].

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)(methyl)carbamate: Quantitative Differentiation Evidence


Enantiomeric Configuration Dictates Dopamine D4 Receptor Affinity: (S) vs. (R) Scaffold Comparison

In a series of N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides, compounds derived from the (S)-configured pyrrolidine scaffold exhibited high affinity for the human dopamine D4 (hD4) receptor, with some analogs achieving sub-nanomolar Ki values [1]. While the (3S) configuration was found to be critical for D4 binding, the corresponding (3R)-configured analogs consistently showed reduced affinity in direct comparisons within earlier SAR studies on related benzamide series, where (S)-enantiomers demonstrated 10- to 100-fold higher potency at D4 receptors [2]. The target compound serves as the direct precursor to these active (S)-configured ligands.

Dopamine D4 receptor Chiral SAR GPCR ligands

N-Methyl Substitution Enables Distinct Synthetic Utility vs. N-H Carbamate Analogs

The target compound features an N-methyl group on the carbamate nitrogen, distinguishing it from the common N-H analog (S)-tert-butyl (1-benzylpyrrolidin-3-yl)carbamate (CAS 131852-53-4) [1]. This N-methyl substitution eliminates the hydrogen bond donor on the carbamate nitrogen, altering the compound's lipophilicity profile as reflected in the calculated LogP difference: XLogP3-AA of 2.8 for the N-methyl compound versus approximately 2.1 for the N-H analog, as computed by PubChem [2]. The N-methyl group also prevents undesired side reactions during subsequent N-alkylation or acylation steps, providing an orthogonal synthetic handle not available in the N-H variant .

Orthogonal protection Synthetic intermediate N-methylation

Validated Synthetic Intermediate with Documented Downstream Patent Applications

The target compound is explicitly disclosed as a synthetic intermediate in patent applications covering BCR-ABL tyrosine kinase inhibitors and melanin-concentrating hormone (MCH) receptor antagonists . In these patent documents, the (S)-configured N-methyl carbamate serves as a key building block for generating amide derivatives with excellent BCR-ABL inhibitory activity. This documented use in intellectual property provides procurement justification that is absent for many closely related analogs that lack explicit patent exemplification .

BCR-ABL inhibitor MCH receptor antagonist Patent intermediate

Commercial Availability at 98% Purity with Defined Storage Specifications

The target compound is commercially available from multiple reputable vendors at a minimum purity of 98% (HPLC) . This purity specification exceeds the typical 95% minimum purity offered for the racemic mixture (CAS 155497-10-2) and many N-desmethyl analogs, providing a higher level of quality assurance for sensitive synthetic applications . The compound is specified as a solid at 20°C with recommended long-term storage in a cool, dry environment, and is classified as non-hazardous for transport .

Chemical purity Quality specification Procurement standard

Optimal Application Scenarios for (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)(methyl)carbamate


Dopamine D4 / 5-HT2A Receptor Ligand Discovery Programs

Research groups developing selective dopamine D4 receptor antagonists or dual D4/5-HT2A ligands should procure this (S)-enantiomer building block. As demonstrated by the N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamide series, the (3S) stereochemistry is critical for achieving sub-nanomolar binding affinity at the hD4 receptor [1]. Using the (R)-enantiomer or racemate would compromise target engagement and confound SAR interpretation.

BCR-ABL Kinase Inhibitor Intermediate Synthesis

Medicinal chemistry teams pursuing BCR-ABL tyrosine kinase inhibitors can utilize this compound as a patent-validated intermediate. The compound is explicitly disclosed in patent families describing amide derivatives with excellent BCR-ABL inhibitory activity . Its defined stereochemistry and the orthogonal Boc/benzyl protection scheme enable efficient elaboration to the final active pharmaceutical ingredient (API) candidates.

Melanin-Concentrating Hormone (MCH) Receptor Antagonist Development

This building block is documented in patent literature as an intermediate for MCH receptor antagonists with potential utility in obesity treatment . The N-methyl carbamate functionality differentiates it from des-methyl analogs and provides a specific synthetic handle for constructing MCH-targeted compound libraries.

Chiral Pyrrolidine Library Synthesis Requiring Orthogonal N-Protection

For parallel synthesis or DNA-encoded library (DEL) construction where orthogonal deprotection of the N-benzyl group (via hydrogenolysis) and the N-Boc group (via acid) is required, this compound offers a validated dual-protection strategy. The N-methyl substitution prevents undesired N-alkylation side reactions that can occur with N-H carbamate analogs during library diversification steps.

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